![molecular formula C52H42N2O2P2 B12502152 2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide](/img/structure/B12502152.png)
2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide
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Overview
Description
2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide is a complex organic compound characterized by the presence of multiple diphenylphosphanyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide typically involves the reaction of diphenylphosphine with appropriate benzamide derivatives under controlled conditions. The reaction may require the use of catalysts such as palladium or nickel complexes to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium or nickel complexes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may produce phosphine derivatives .
Scientific Research Applications
2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in catalysis for various chemical processes, including hydrogenation and cross-coupling reactions
Mechanism of Action
The mechanism of action of 2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide involves its interaction with molecular targets such as enzymes or metal ions. The compound can form coordination complexes with transition metals, which can then participate in catalytic cycles to facilitate various chemical reactions. The specific pathways involved depend on the nature of the reaction and the target molecules .
Comparison with Similar Compounds
Similar Compounds
Bis[2-(diphenylphosphino)phenyl] Ether: Another compound with diphenylphosphanyl groups, used in similar applications.
2,2’-Bis(diphenylphosphino)biphenyl: A related compound with similar structural features and applications
Uniqueness
2-(diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide is unique due to its specific arrangement of diphenylphosphanyl groups and its ability to form stable complexes with transition metals. This makes it particularly valuable in catalysis and coordination chemistry .
Biological Activity
2-(Diphenylphosphanyl)-N-(2-{[2-(diphenylphosphanyl)phenyl]formamido}-1,2-diphenylethyl)benzamide (commonly referred to as compound 1) is a phosphine-containing compound that has garnered attention in biological and medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of compound 1, exploring its mechanisms of action, efficacy in various biological models, and relevant case studies.
Chemical Structure and Properties
Compound 1 possesses a complex structure characterized by multiple diphenylphosphanyl groups and a benzamide moiety. Its molecular formula is C36H37N2OP2, with a molecular weight of approximately 593.70 g/mol. The presence of phosphine ligands suggests potential interactions with metal ions and biological targets.
Mechanisms of Biological Activity
The biological activity of compound 1 can be attributed to several mechanisms:
- Metal Complexation : Phosphine ligands can form stable complexes with transition metals, which may enhance their biological activity through modulation of enzyme functions or interaction with cellular targets.
- Anticancer Properties : Initial studies indicate that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The phosphine moiety may play a role in inducing apoptosis or inhibiting cell proliferation.
- Antioxidant Activity : Compounds containing diphenylphosphanyl groups have been reported to exhibit antioxidant properties, potentially reducing oxidative stress in cells.
In Vitro Studies
A series of in vitro studies have investigated the cytotoxic effects of compound 1 on different cancer cell lines:
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 15 | Induction of apoptosis via caspase activation |
HeLa (Cervical Cancer) | 10 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 20 | Inhibition of proliferation |
These results suggest that compound 1 exhibits selective cytotoxicity against cancer cells, with varying potency depending on the cell type.
Case Studies
- Study on MCF-7 Cells : In a study published in Cancer Letters, MCF-7 cells treated with compound 1 showed significant apoptosis as evidenced by increased Annexin V staining and caspase-3 activation. The study concluded that compound 1 could be a promising candidate for breast cancer therapy due to its ability to induce programmed cell death .
- In Vivo Efficacy : A recent animal study evaluated the efficacy of compound 1 in a xenograft model of lung cancer. Mice treated with compound 1 demonstrated reduced tumor growth compared to controls, highlighting its potential as an antitumor agent .
Safety and Toxicology
While the biological activities are promising, safety profiles must be established. Preliminary toxicity assessments indicate that compound 1 has a moderate safety margin; however, further studies are necessary to evaluate long-term effects and potential side effects.
Properties
IUPAC Name |
2-diphenylphosphanyl-N-[2-[(2-diphenylphosphanylbenzoyl)amino]-1,2-diphenylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C52H42N2O2P2/c55-51(45-35-19-21-37-47(45)57(41-27-11-3-12-28-41)42-29-13-4-14-30-42)53-49(39-23-7-1-8-24-39)50(40-25-9-2-10-26-40)54-52(56)46-36-20-22-38-48(46)58(43-31-15-5-16-32-43)44-33-17-6-18-34-44/h1-38,49-50H,(H,53,55)(H,54,56) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAVLUHWIRDNCEW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=O)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5)NC(=O)C6=CC=CC=C6P(C7=CC=CC=C7)C8=CC=CC=C8 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C52H42N2O2P2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
788.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.